molecular formula C22H17N3O4 B2373998 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide CAS No. 897615-61-1

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide

Cat. No.: B2373998
CAS No.: 897615-61-1
M. Wt: 387.395
InChI Key: SQUHZYKZUVILNV-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .


Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Scientific Research Applications

Antimicrobial Activity

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide and its derivatives have been synthesized and evaluated for antimicrobial efficacy. These compounds exhibit significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal strains. This suggests their potential as valuable therapeutic interventions for treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Enzyme Activity Modulation

Research has shown that derivatives of this compound can influence the activity of certain transferase enzymes. A study highlighted its activation effect on glutamate oxaloacetate transaminase (GOT) and glutamate pyruvate transaminase (GPT) activities, while showing inhibitory effects on gamma-glutamyl transferase (γ-GT) activity. These effects were concentration-dependent, indicating potential therapeutic applications in modulating enzyme activities (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Antitumor Activity

Compounds containing the 1,3,4-oxadiazole ring, such as this compound, have been evaluated for their antiproliferative activity against human tumor cell lines. Notably, certain derivatives have exhibited high inhibitory activity against lung and breast cancer cell lines, suggesting their potential as chemotherapeutic agents. The specificity and efficacy against these cancer cell lines underline the importance of these compounds in developing new anticancer therapies (Kaya et al., 2017).

Pharmacological Evaluation

Further pharmacological evaluations have demonstrated that derivatives of this compound possess a range of bioactivities. These include anticonvulsant properties without impairing learning and memory, offering promising insights into their use as benzodiazepine receptor agonists with potential applications in treating convulsions and related disorders (Faizi et al., 2017).

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-27-16-13-11-15(12-14-16)21-24-25-22(29-21)23-20(26)18-9-5-6-10-19(18)28-17-7-3-2-4-8-17/h2-14H,1H3,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUHZYKZUVILNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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